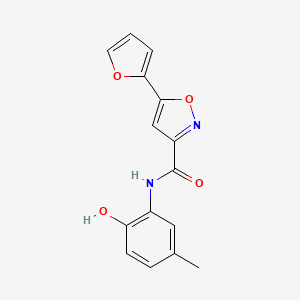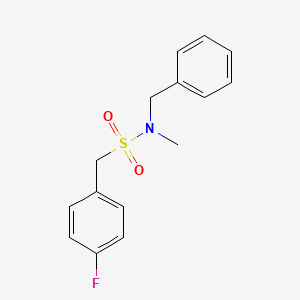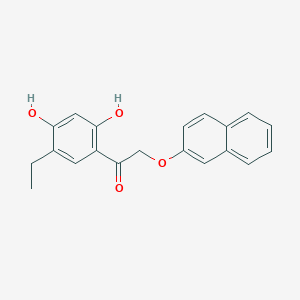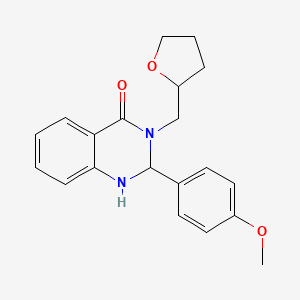
5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-3-isoxazolecarboxamide, also known as FIH-1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mécanisme D'action
The mechanism of action of 5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-3-isoxazolecarboxamide involves the inhibition of this compound. This compound is an enzyme that hydroxylates HIF-1α, which is a key protein in the HIF pathway. Hydroxylation of HIF-1α allows it to be recognized by the von Hippel-Lindau (VHL) protein, which targets it for degradation. By inhibiting the activity of this compound, this compound prevents the hydroxylation of HIF-1α, leading to its accumulation and activation of the HIF pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the activity of this compound in a dose-dependent manner, leading to the accumulation of HIF-1α and the activation of the HIF pathway. In vivo studies have shown that the compound has anti-tumor activity in a variety of cancer models, including breast cancer, pancreatic cancer, and glioblastoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-3-isoxazolecarboxamide in lab experiments is its specificity for this compound. Unlike other compounds that target the HIF pathway, this compound specifically inhibits the activity of this compound, without affecting other enzymes or pathways. However, one of the main limitations of using the compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-3-isoxazolecarboxamide. One direction is to explore the potential of the compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the compound in other cancer models, including lung cancer and colon cancer. Additionally, further research is needed to optimize the synthesis method of the compound and improve its solubility in aqueous solutions. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in cancer research. Its specificity for this compound and its ability to inhibit the HIF pathway make it a valuable tool for studying the role of hypoxia in cancer. However, further research is needed to optimize its synthesis method, improve its solubility, and evaluate its safety and efficacy in clinical trials.
Applications De Recherche Scientifique
5-(2-furyl)-N-(2-hydroxy-5-methylphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of this compound, which is an enzyme that plays a crucial role in the hypoxia-inducible factor (HIF) pathway. The HIF pathway is responsible for regulating the response of cells to low oxygen levels, and it has been found to be dysregulated in many types of cancer. By inhibiting the activity of this compound, this compound has the potential to disrupt the HIF pathway and inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-9-4-5-12(18)10(7-9)16-15(19)11-8-14(21-17-11)13-3-2-6-20-13/h2-8,18H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQVCJQPQKWVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49715639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethylphenyl)-2-oxoethyl 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate](/img/structure/B4727836.png)
![8,9-dimethyl-2-(3-methylphenyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4727839.png)
![N~1~-[2-(methylthio)phenyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4727845.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4727851.png)
![2-{[4-(4-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B4727859.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(mesitylsulfonyl)piperazine](/img/structure/B4727878.png)
![2-({[(4-fluorobenzyl)thio]acetyl}amino)-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4727883.png)

![isopropyl 5-(aminocarbonyl)-2-({[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4727898.png)
![N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4727916.png)

![2-(2-bromophenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4727928.png)
